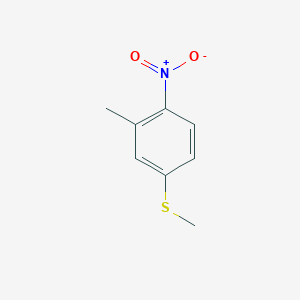
Methyl(3-methyl-4-nitrophenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(3-methyl-4-nitrophenyl)sulfane is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl(3-methyl-4-nitrophenyl)sulfane is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of methyl sulfones, characterized by the presence of a sulfonyl group attached to a phenyl ring that contains nitro and methyl substituents. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various methyl sulfones, including this compound. In a screening of synthesized compounds, it was found that those with nitro substituents exhibited significant antifungal activity compared to other structures. Specifically, compounds with dimethoxy or hydroxyl groups demonstrated higher inhibition zones against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Methyl Sulfones
| Compound | Gram-positive Inhibition | Gram-negative Inhibition | Fungal Activity |
|---|---|---|---|
| This compound | Moderate | High | Significant |
| Dimethoxy compound | High | Moderate | Low |
| Hydroxyl compound | Moderate | High | Moderate |
The antimicrobial activity of methyl sulfones is believed to stem from their ability to disrupt cell membrane integrity and inhibit vital metabolic pathways within microorganisms. For instance, studies have shown that these compounds can interfere with the electron transport chain, leading to reduced ATP production in bacteria . Furthermore, the presence of nitro groups has been linked to enhanced reactive oxygen species (ROS) generation, which can cause oxidative stress in microbial cells .
Case Studies
-
Microbial Degradation Studies
A study on the degradation pathways of 3-methyl-4-nitrophenol (3M4NP), a structural analog, revealed that specific microbial strains could utilize this compound as a carbon source. The degradation involved multiple enzymatic steps leading to catechol formation, which is crucial for understanding how similar compounds like this compound might be metabolized in environmental contexts . -
Toxicity Assessments
Toxicological evaluations indicate that while methyl sulfones exhibit antimicrobial properties, they may also present risks at high concentrations. Research has shown that certain derivatives can induce cytotoxic effects in mammalian cell lines, necessitating careful consideration of dosage in therapeutic applications .
Synthesis and Screening
The synthesis of this compound has been optimized using environmentally friendly solvents, yielding high purity and efficiency. Screening against various microbial strains has confirmed its potential as a lead compound for further drug development aimed at treating bacterial and fungal infections .
Future Directions
Continued research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- Detailed mechanistic studies to understand how this compound interacts at the molecular level with microbial targets.
- In vivo studies to assess efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to design more potent derivatives.
属性
分子式 |
C8H9NO2S |
|---|---|
分子量 |
183.23 g/mol |
IUPAC 名称 |
2-methyl-4-methylsulfanyl-1-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3 |
InChI 键 |
YDPMMCPZHHHCDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)SC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















